molecular formula C6H7ClN2O B1357752 2-Chloro-5-methoxypyridin-3-amine CAS No. 720666-45-5

2-Chloro-5-methoxypyridin-3-amine

Cat. No.: B1357752
CAS No.: 720666-45-5
M. Wt: 158.58 g/mol
InChI Key: YSVYALRSRXUGTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-methoxypyridin-3-amine is an organic compound with the molecular formula C6H7ClN2O. It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a methoxy group at the fifth position, and an amino group at the third position on the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxypyridin-3-amine can be achieved through several methods. One common approach involves the chlorination of 5-methoxypyridin-3-amine. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) under controlled conditions to introduce the chlorine atom at the desired position.

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 5-methoxypyridin-3-amine is coupled with a chlorinated aryl halide in the presence of a palladium catalyst. This method provides a versatile and efficient route to synthesize this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-methoxypyridin-3-amine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are employed.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often utilized.

Major Products Formed

    Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Products include amines derived from the reduction of nitro groups.

Scientific Research Applications

2-Chloro-5-methoxypyridin-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxypyridin-3-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes or receptors, leading to modulation of biological pathways. For example, in medicinal chemistry, it may act as an inhibitor or activator of specific enzymes, thereby influencing biochemical processes within cells. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-methylpyridin-3-amine: Similar structure with a methyl group instead of a methoxy group.

    2-Chloro-5-ethoxypyridin-3-amine: Similar structure with an ethoxy group instead of a methoxy group.

    2-Chloro-5-hydroxypyridin-3-amine: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

2-Chloro-5-methoxypyridin-3-amine is unique due to the presence of the methoxy group, which imparts specific electronic and steric properties to the molecule. This can influence its reactivity and interactions with other molecules, making it a valuable intermediate in various synthetic pathways. The methoxy group also enhances the compound’s solubility in organic solvents, which can be advantageous in certain applications .

Properties

IUPAC Name

2-chloro-5-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-10-4-2-5(8)6(7)9-3-4/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYALRSRXUGTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30603442
Record name 2-Chloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720666-45-5
Record name 2-Chloro-5-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30603442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.